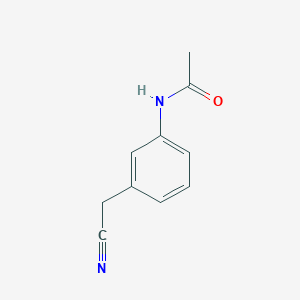![molecular formula C19H15ClF2N2O B8470590 (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B8470590.png)
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is a complex organic compound with the molecular formula C19H15ClF2N2O. It is known for its unique structure, which includes a chloro group, a dimethylaminomethylene group, and a difluorophenyl group attached to a dihydrobenzo[c]azepinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydrobenzo[c]azepinone core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[c]azepinone ring system.
Introduction of the chloro group: Chlorination of the core structure is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminomethylene group: This step involves the reaction of the chlorinated intermediate with dimethylamine under basic conditions.
Incorporation of the difluorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylene)-3H-benzo[c]azepin-5(4H)-one
- 8-Chloro-4-(dimethylaminomethylene)-1-(2,6-difluorophenyl)-3H-benzo[c]azepin-5(4H)-one
Uniqueness
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is unique due to its specific combination of functional groups and its structural framework. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C19H15ClF2N2O |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
8-chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylidene)-3H-2-benzazepin-5-one |
InChI |
InChI=1S/C19H15ClF2N2O/c1-24(2)10-11-9-23-18(17-15(21)4-3-5-16(17)22)14-8-12(20)6-7-13(14)19(11)25/h3-8,10H,9H2,1-2H3 |
Clé InChI |
ADRUNBZCGFRJEL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C1CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isobutoxy-3-[(2-phenyl-1H-indol-1-yl)methyl]benzaldehyde](/img/structure/B8470515.png)
![4-(6-Bromo-imidazo[1,2-a]pyrazin-8-ylamino)-benzonitrile](/img/structure/B8470520.png)
![5-Quinazolinol,4-[(2-chloro-5-methoxyphenyl)amino]-7-(phenylmethoxy)-](/img/structure/B8470522.png)





![N-Cyclopropyl-7-iodobenzo[d]isoxazol-3-amine](/img/structure/B8470560.png)


![2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B8470597.png)

